N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-15-7-4-14(5-8-15)6-11-19(21)20-13-16-9-10-18(24-16)17-3-2-12-23-17/h2-5,7-10,12H,6,11,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZGECFABMHKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of the bifuran moiety: The bifuran structure can be synthesized through a double Friedel–Crafts acylation reaction, where 2,2’-bifuran is used as the core.
Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where 4-methoxyphenylamine reacts with an appropriate electrophile.
Amide bond formation: The final step involves the formation of the amide bond between the bifuran moiety and the methoxyphenyl group.
Industrial Production Methods
Industrial production methods for N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dione derivatives.
Reduction: The methoxyphenyl group can be reduced to form the corresponding phenol derivative.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Phenol derivatives.
Substitution: Carboxylic acids and amines.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The bifuran moiety can interact with aromatic residues in proteins, while the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide are compared below with related propanamide derivatives, focusing on substituent variations, synthesis yields, physicochemical properties, and biological implications.
Table 1: Structural and Functional Comparison
Key Observations
Bifuran-methyl moieties (as in the target compound and compound 1m) may contribute to π-π stacking interactions in biological systems, though their direct role in activity remains underexplored .
Synthetic Feasibility :
- Propanamide derivatives with simple aryl groups (e.g., compound 1m in ) exhibit higher yields (~70%) compared to hybrid structures like cephalosporin-linked propanamides (10% yield for 21b) . This suggests that steric hindrance from complex cores (e.g., β-lactams) complicates synthesis.
Biological Performance :
- Hydroxamic acid derivatives (e.g., compound 1D in ) demonstrate explicit antitumor activity, likely via histone deacetylase (HDAC) inhibition, whereas the target compound’s bioactivity remains speculative but structurally plausible .
- Cephalosporin-propanamide hybrids (e.g., 21b) show niche applications in tuberculosis treatment, highlighting the impact of core structure diversification .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a bifuran moiety and a methoxyphenyl group. The compound can be represented by the following molecular formula:
- Molecular Formula : C17H19NO3
- CAS Number : 2034250-97-8
The structure is characterized by an amide functional group, which plays a crucial role in its biological activity.
Target Interactions
The compound's mechanism of action has been linked to interactions with various biological targets. Related compounds, such as 4-methoxyamphetamine, have been shown to act as selective serotonin releasing agents, suggesting that this compound may similarly influence serotonin pathways.
Biological Pathways
Research indicates that this compound may interact with alpha receptors, which are involved in numerous physiological processes including vasodilation and neurotransmission. This interaction could lead to a variety of pharmacological effects, including anti-inflammatory and analgesic properties.
Anticancer Potential
Recent studies have explored the anticancer potential of compounds with similar structural features. For instance, derivatives of bifuran have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from relevant studies:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Bifuran Derivative A | MCF7 (breast cancer) | 12.50 | |
| Bifuran Derivative B | NCI-H460 (lung cancer) | 42.30 | |
| This compound | TBD | TBD | Current Study |
While specific IC50 values for this compound are not yet established, its structural similarities to known active compounds suggest potential efficacy in cancer treatment.
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have also been noted. For example, studies on methoxyphenyl derivatives indicate their ability to inhibit pro-inflammatory cytokines. This suggests that this compound may exhibit similar anti-inflammatory effects through modulation of inflammatory pathways.
Case Studies and Research Findings
-
Synthesis and Characterization : The synthesis of this compound involves several steps:
- Formation of the bifuran moiety via Friedel-Crafts acylation.
- Introduction of the methoxyphenyl group through nucleophilic substitution.
- Final amide bond formation.
- Biological Testing : Preliminary biological assays have been conducted to evaluate the compound's activity against various targets. Although comprehensive testing is ongoing, initial results indicate promising interactions with serotonin receptors and potential cytotoxicity against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
